![molecular formula C20H16ClNO3 B2780214 5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide CAS No. 915893-09-3](/img/structure/B2780214.png)
5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
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Overview
Description
5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide, also known as CCMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCMI is a furanocarboxamide derivative and has been synthesized using different methods.
Scientific Research Applications
Chemical Properties and Synthesis
Crystal Structure Analysis : A study by Galešić and Vlahov (1990) examined a structurally similar compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, highlighting its crystallization and structural details which are crucial for understanding the behavior and potential applications of similar compounds (Galešić & Vlahov, 1990).
Synthesis of Analogous Compounds : Karminski-Zamola and Bajić (1989) synthesized derivatives of carboxamides, including N-(p-chlorophenyl) carboxamides, highlighting methods for creating structurally related compounds that can be essential for pharmaceutical and material science research (Karminski-Zamola & Bajić, 1989).
Biological Activity
Enzymatic Polymerization : Jiang et al. (2015) explored the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides, indicating potential applications in developing sustainable materials. This study shows the versatility of furan derivatives in material science (Jiang et al., 2015).
Antiprotozoal Activity : Das and Boykin (1977) researched the synthesis and antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans, highlighting the potential biological applications of furan derivatives in treating protozoal infections (Das & Boykin, 1977).
Additional Applications
Electrolysis Studies : Konstantinov, Shelepin, and Koloskova (1971) demonstrated the electrolysis of furan-2-carboxylic and related acids, indicating potential applications in chemical synthesis and analytical chemistry (Konstantinov, Shelepin, & Koloskova, 1971).
DNA-binding Affinity : Laughton et al. (1995) studied the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. This study provides insights into the DNA-binding affinity of furan derivatives, which is crucial for understanding their potential therapeutic applications (Laughton et al., 1995).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .
properties
IUPAC Name |
5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13-6-8-14(9-7-13)17(23)12-22-20(24)19-11-10-18(25-19)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIZBVGCRVVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
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